methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate
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Overview
Description
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This reaction is an aldol condensation that yields the desired product as a solid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and carbamothioyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl (2E)-3-(furan-2-yl)prop-2-enoate: Shares the furan ring and prop-2-enoate structure but lacks the carbamothioyl and benzoate groups.
(E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Similar in having the furan ring and prop-2-en-1-one structure but differs in the substitution pattern.
Uniqueness
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzoate is unique due to its combination of a furan ring, a benzoate ester, and a carbamothioyl group. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c1-21-15(20)12-6-2-3-7-13(12)17-16(23)18-14(19)9-8-11-5-4-10-22-11/h2-10H,1H3,(H2,17,18,19,23)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRPDXRHCAKCW-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)C=CC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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